Cas no 952212-86-1 (tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide)

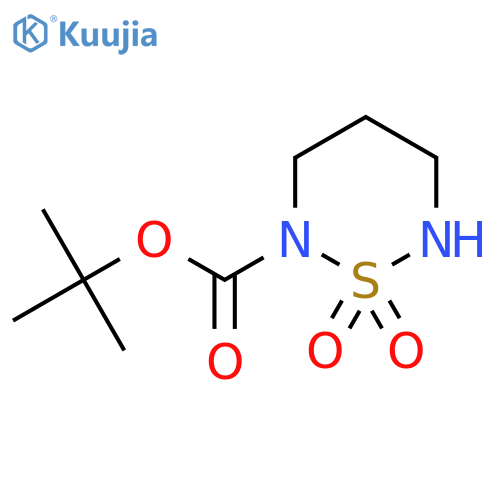

952212-86-1 structure

商品名:tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

CAS番号:952212-86-1

MF:C8H16N2O4S

メガワット:236.288640975952

MDL:MFCD24466053

CID:3032455

PubChem ID:23583903

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- Tert-Butyl 1,2,6-Thiadiazinane-2-Carboxylate 1,1-Dioxide

- tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate

- CNB21286

- W11591

- tert-butyl 1,2,6-thiadiazinan-2-carboxylate 1,1-dioxide

- Tert-butyl 1,2,6-thiadiazinane-2-carboxylate1,1-dioxide

- TZEXBPGMKLDBTM-UHFFFAOYSA-N

- AS-54965

- tert-Butyl 1,2,6-thiadiaZinane-2-carboxylate 1,1-dioxide, 95%

- 2-Boc-1,2,6-thiadiazinane 1,1-Dioxide

- CS-0036977

- MFCD24466053

- tert-Butyl1,2,6-thiadiazinane-2-carboxylate1,1-dioxide

- E?,2,6-thiadiazinane-2-carboxylate

- SY125450

- 952212-86-1

- SCHEMBL4637067

- tert-butyl 1,1-dioxo-1

- EN300-251393

- 2-Boc-1,1-dioxo-1,2,6-thiadiazinane

- tert-butyl 1,1-dioxo-1lambda6,2,6-thiadiazinane-2-carboxylate

- AKOS027255949

- tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

-

- MDL: MFCD24466053

- インチ: 1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3

- InChIKey: TZEXBPGMKLDBTM-UHFFFAOYSA-N

- ほほえんだ: S1(NCCCN1C(=O)OC(C)(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 236.08307817g/mol

- どういたいしつりょう: 236.08307817g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 84.1

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-251393-1.0g |

tert-butyl 1,1-dioxo-1lambda6,2,6-thiadiazinane-2-carboxylate |

952212-86-1 | 95% | 1.0g |

$272.0 | 2024-06-19 | |

| abcr | AB462438-250 mg |

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide, 95%; . |

952212-86-1 | 95% | 250mg |

€376.90 | 2023-04-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942415-100mg |

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide |

952212-86-1 | ≥95% | 100mg |

¥720.00 | 2022-09-02 | |

| eNovation Chemicals LLC | D772602-100mg |

Tert-Butyl 1,2,6-Thiadiazinane-2-Carboxylate 1,1-Dioxide |

952212-86-1 | 95% | 100mg |

$130 | 2024-06-06 | |

| Enamine | EN300-251393-10.0g |

tert-butyl 1,1-dioxo-1lambda6,2,6-thiadiazinane-2-carboxylate |

952212-86-1 | 95% | 10.0g |

$1820.0 | 2024-06-19 | |

| 1PlusChem | 1P00IJBV-1g |

Tert-Butyl 1,2,6-Thiadiazinane-2-Carboxylate 1,1-Dioxide |

952212-86-1 | 95% | 1g |

$233.00 | 2024-04-19 | |

| Enamine | EN300-251393-0.05g |

tert-butyl 1,1-dioxo-1lambda6,2,6-thiadiazinane-2-carboxylate |

952212-86-1 | 95% | 0.05g |

$63.0 | 2024-06-19 | |

| 1PlusChem | 1P00IJBV-500mg |

Tert-Butyl 1,2,6-Thiadiazinane-2-Carboxylate 1,1-Dioxide |

952212-86-1 | 95% | 500mg |

$154.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107617-1g |

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide |

952212-86-1 | 95+% | 1g |

¥4177.00 | 2024-04-24 | |

| Ambeed | A376073-1g |

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide |

952212-86-1 | 95% | 1g |

$427.0 | 2025-03-16 |

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

952212-86-1 (tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:952212-86-1)tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

清らかである:99%

はかる:1g

価格 ($):349.0